2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further connected to an azetidine ring substituted with a tert-butoxycarbonyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Phenylboronic Acid Group: The phenylboronic acid group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols and other oxygenated compounds.
Reduction: Boranes and related derivatives.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
Uniqueness
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenylboronic acid is unique due to its combination of a boronic acid group with an azetidine ring and a tert-butoxycarbonyl group. This structure imparts specific reactivity and stability, making it suitable for a variety of chemical transformations and applications. The presence of the boronic acid group allows for versatile functionalization, while the azetidine ring provides rigidity and structural diversity.
Properties
IUPAC Name |
[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-10(9-16)11-6-4-5-7-12(11)15(18)19/h4-7,10,18-19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHRZGSWITXEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CN(C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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